molecular formula C9H18N2O4 B3051209 (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol CAS No. 32051-21-1

(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol

Cat. No.: B3051209
CAS No.: 32051-21-1
M. Wt: 218.25 g/mol
InChI Key: XVHGCUHMCSFWJS-UHFFFAOYSA-N
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Description

(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol is a chemical compound with the molecular formula C9H18N2O4 and a molecular weight of 218.25 g/mol It is characterized by the presence of a tert-butyl group, a nitro group, and an oxazinan ring structure

Preparation Methods

The synthesis of (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The choice of reagents, catalysts, and reaction parameters is crucial to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The tert-butyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazinan ring structure may interact with specific binding sites on proteins or other biomolecules. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

(3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol can be compared with other similar compounds, such as:

    (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)propane: Similar structure but with a propane group instead of a methanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(3-tert-butyl-5-nitro-1,3-oxazinan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-8(2,3)10-4-9(5-12,11(13)14)6-15-7-10/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGCUHMCSFWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(COC1)(CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346027
Record name (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32051-21-1
Record name (3-tert-Butyl-5-nitro-1,3-oxazinan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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